4-Bromo-3-methyl-N-hydroxybenzimidamide
Description
4-Bromo-3-methyl-N-hydroxybenzimidamide (IUPAC name: 4-bromo-N'-hydroxy-3-methylbenzenecarboximidamide, CAS: 19227-14-6) is a benzimidamide derivative characterized by a bromine substituent at the 4-position, a methyl group at the 3-position, and an N-hydroxyamidine functional group. This compound is structurally related to benzamide derivatives but differs in the substitution pattern and the presence of the amidine group, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
4-bromo-N'-hydroxy-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
XKPOUOKZSHJZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group in 4-bromo-3-nitrobenzamidine (CAS 790623-32-4) significantly lowers electron density at the aromatic ring, making it more reactive toward nucleophilic substitution compared to the methyl group in the target compound .
- N-Hydroxyamidine vs. Benzamide : The N-hydroxyamidine group in the target compound enhances metal-binding capacity, unlike simple benzamides (e.g., 3-bromo-4-methylbenzamide), which lack this chelating ability .
Physicochemical Properties: Lipophilicity: The N-methoxy-N-methyl group in CAS 192436-83-2 increases lipophilicity (logP ~2.5) compared to the hydrophilic N-hydroxy group (logP ~1.8 estimated) in the target compound, influencing membrane permeability . Steric Effects: The 3,5-dimethyl substitution in CAS 170229-98-8 introduces steric hindrance, reducing solubility in polar solvents compared to the mono-methyl substitution in the target compound .
Biological Relevance: The extended aromatic system in CAS 356541-68-9 (3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide) is analogous to kinase inhibitors, highlighting how structural modifications in the target compound could be tailored for specific receptor interactions .
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